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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzamide
CAS No.: 309253-40-5
Cat. No.: B2463402

Get Quote

Executive Summary

5-Chloro-2-iodobenzamide (CAS 309253-40-5) is a high-value bifunctional halogenated
scaffold used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).

Its structural uniqueness lies in the presence of two distinct halogen atoms—iodine at the ortho
position and chlorine at the meta position relative to the amide group. This arrangement
confers orthogonal reactivity, allowing researchers to sequentially functionalize the aromatic
ring using palladium-catalyzed cross-coupling reactions with high chemoselectivity.

This guide provides a comprehensive technical analysis of the compound, including validated
synthesis protocols, reactivity profiles for library generation, and its application in the synthesis
of bioactive pharmaceutical ingredients (APIs).

Chemical Identity & Specifications
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Property Specification

CAS Number 309253-40-5

IUPAC Name 5-Chloro-2-iodobenzamide

Molecular Formula C7HsCIINO

Molecular Weight 281.48 g/mol

SMILES NC(=0)clcc(Cl)cccll

Physical State Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, MeOH; Low solubility in

water

Primary Amide (-CONH?2), Aryl lodide (-I), Aryl

Key Functional Groups )
Chloride (-Cl)

Synthesis & Manufacturing Protocol
Retrosynthetic Logic

While 5-chloro-2-iodobenzamide can be accessed via the Sandmeyer reaction of 2-amino-5-
chlorobenzamide, the most robust and scalable route proceeds through the activation of 5-
chloro-2-iodobenzoic acid (CAS 13421-00-6). The acid chloride pathway is preferred over
carbodiimide coupling (e.g., EDC/HOBLt) due to the steric bulk of the ortho-iodine atom, which
can hinder nucleophilic attack. Thionyl chloride (

) effectively converts the acid to the highly reactive acid chloride, ensuring complete conversion
upon treatment with ammonia.

Experimental Protocol: Acid Chloride Route

Note: All steps must be performed in a fume hood due to the generation of

and
gases.

Step 1: Activation (Acid Chloride Formation)
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Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic
stir bar, suspend 5-chloro-2-iodobenzoic acid (10.0 g, 35.4 mmol) in anhydrous toluene (50
mL).

Catalyst: Add a catalytic amount of DMF (3-5 drops) to facilitate the formation of the
Vilsmeier-Haack intermediate, accelerating the reaction.

Reagent: Add thionyl chloride (

) (5.1 mL, 70.8 mmol, 2.0 equiv) dropwise.

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2—3 hours. The suspension should
clarify as the acid chloride forms.

Workup: Concentrate the reaction mixture in vacuo to remove excess
and toluene. Co-evaporate with fresh toluene (2x) to ensure removal of all acidic volatiles.
Step 2: Amidation

Solvation: Dissolve the crude yellow oil (5-chloro-2-iodobenzoyl chloride) in dry THF (30 mL)
and cool to 0°C in an ice bath.

Ammonolysis: Slowly add aqueous ammonium hydroxide (28-30%

, 20 mL) or bubble anhydrous ammonia gas through the solution. Maintain temperature
<10°C to prevent hydrolysis back to the acid.

Precipitation: Stir for 1 hour at room temperature. The product typically precipitates as a
white solid.

Isolation: Pour the mixture into ice-cold water (100 mL). Filter the solid, wash with water (3 x
20 mL) and cold hexanes.

Drying: Dry in a vacuum oven at 45°C to constant weight.

Workflow Visualization
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Figure 1: Two-step synthesis workflow from the benzoic acid precursor via acid chloride
activation.

Orthogonal Reactivity & Chemoselectivity[1]

The primary value of 5-chloro-2-iodobenzamide in drug discovery is its ability to undergo
sequential cross-coupling.

The Mechanistic Basis

Palladium-catalyzed oxidative addition is the rate-determining step in many coupling reactions.
The Carbon-lodine (

) bond is significantly weaker (approx. 65 kcal/mol) and longer than the Carbon-Chlorine (
) bond (approx. 95 kcal/mol).

e Result: Under mild conditions (e.g.,

, 60°C), the catalyst inserts exclusively into the
bond.

e Preservation: The

bond remains intact, serving as a "handle" for a second, more forcing reaction (e.g., using
Buchwald ligands like XPhos or RuPhos at >100°C) later in the synthetic sequence.

Strategic Applications|2]

e Suzuki-Miyaura Coupling: Selective arylation at C2 to create biaryl amides.
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e Sonogashira Coupling: Introduction of alkynes at C2, often followed by cyclization to form

isoquinolinones.

e Heck Reaction: Formation of alkenyl derivatives.

5-Chloro-2-iodobenzamide
(Scaffold)

Oxidative Addition
at C-1 bond
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Pd(PPh3)4, Ar-B(OH)2
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C-Cl bond intact
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at C-Cl bond
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Pd2(dba)3, XPhos
Ar'-B(OH)2, 110°C

'

2,5-Diarylbenzamide
(Di-functionalized Library)
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Figure 2: Chemoselective functionalization strategy exploiting the reactivity difference between
Aryl-1 and Aryl-Cl bonds.

Applications in Drug Discovery[3][4][5]
Scaffold for Poly-Pharmacology

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b2463402/docs?utm_src=pdf-body-img#technical-profile-5-chloro-2-iodobenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2463402?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The benzamide core is a privileged structure in medicinal chemistry. 5-Chloro-2-
iodobenzamide specifically serves as a precursor for:

e PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often feature benzamide
pharmacophores that mimic the nicotinamide moiety of

. The 2-iodo group allows for cyclization into lactam-based inhibitors.

e SGLT2 Inhibitors: The 5-halo-2-halo substitution pattern is relevant in the synthesis of
gliflozin-class antidiabetic agents, where the aryl ring is coupled to a sugar moiety.

» 5-HT4 Agonists: Benzamide derivatives are well-documented gastroprokinetic agents (e.g.,
Cisapride analogs), where the 5-chloro substitution is critical for receptor affinity.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (281.48 Da) and distinct vectors for growth (amide nitrogen,
C2-iodine, C5-chlorine), this molecule is an ideal "fragment" for crystallographic screening. It
allows medicinal chemists to "grow" the molecule in specific directions inside a protein binding
pocket.

Safety & Handling (MSDS Highlights)

o GHS Classification: Irritant (Category 2).
e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive
(iodides can degrade/discolor over time).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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